2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide
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Overview
Description
2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide is a chemical compound with a complex structure that includes a benzoic acid moiety and a methylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide typically involves the reaction of benzoic acid derivatives with methylamine and ethylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-(methylamino)-, ethyl ester: Similar in structure but with an ethyl ester group instead of the hydrobromide.
Benzoic acid, 2-(methylamino)-, methyl ester: Contains a methyl ester group, differing in its reactivity and applications.
Uniqueness
2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide is unique due to its specific functional groups and the presence of the hydrobromide moiety, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-(methylamino)ethyl]benzoic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-11-7-6-8-4-2-3-5-9(8)10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGOFQLDSJXGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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